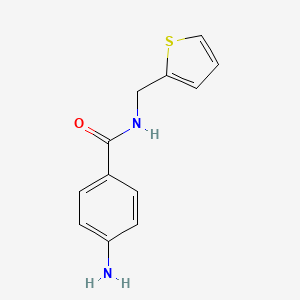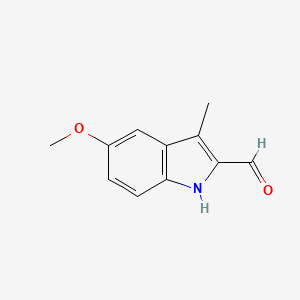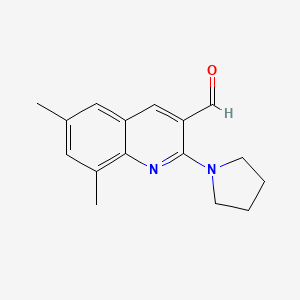
3-(2-Methylphenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenyl)benzaldehyde, also known as 2’-methyl [1,1’-biphenyl]-3-carbaldehyde, is an aromatic aldehyde with the molecular formula C14H12O. This compound is characterized by the presence of a benzaldehyde group attached to a biphenyl structure with a methyl substituent on the second position of the phenyl ring. It is a colorless liquid with a distinctive odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of 2-methylbiphenyl using oxidizing agents such as chromyl chloride or potassium permanganate. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylphenyl)benzaldehyde undergoes various chemical reactions typical of aromatic aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, typically at room temperature.
Reduction: Sodium borohydride in methanol or ethanol, under mild conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(2-Methylphenyl)benzoic acid.
Reduction: 3-(2-Methylphenyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(2-Methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fragrances, dyes, and polymers due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methylphenyl)benzaldehyde involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including the formation of Schiff bases with amines and the addition of Grignard reagents to form alcohols. The compound’s aromatic structure also allows for electrophilic substitution reactions, further expanding its utility in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Benzaldehyde: Lacks the methyl substituent and has different reactivity and applications.
2-Methylbenzaldehyde: Similar structure but with the methyl group directly attached to the benzene ring rather than the biphenyl structure.
3-Methylbenzaldehyde: Methyl group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness: 3-(2-Methylphenyl)benzaldehyde is unique due to its biphenyl structure with a methyl substituent, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct structure allows for specific interactions in chemical reactions that are not possible with simpler aldehydes.
Propriétés
IUPAC Name |
3-(2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNBJBQNNBVFGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362612 |
Source


|
| Record name | 3-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371764-26-0 |
Source


|
| Record name | 3-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)









![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)
![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)
